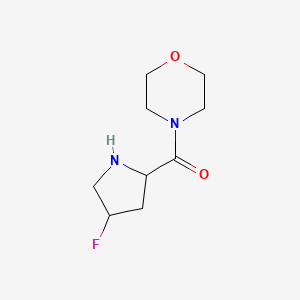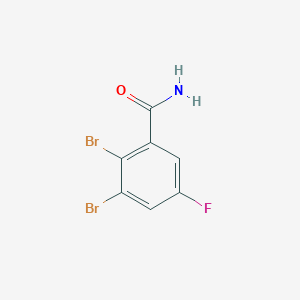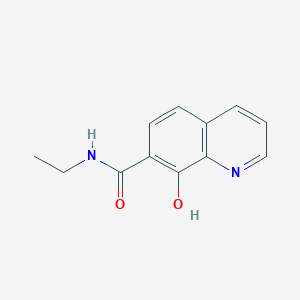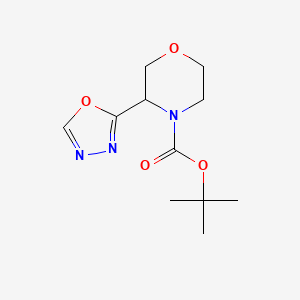
4-(Thiophen-3-yl)anilin-Hydrochlorid
Übersicht
Beschreibung
4-(Thiophen-3-yl)aniline is a chemical compound with the molecular formula C10H9NS. It appears as a white to brown powder or crystals . This compound can be used as a reactant to synthesize various materials .
Synthesis Analysis
4-(Thiophen-3-yl)aniline can be synthesized through various methods. For instance, it can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also be used to synthesize Schiff base, 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol by condensation reaction with o-vanillin .Molecular Structure Analysis
The molecular structure of 4-(Thiophen-3-yl)aniline consists of a thiophene ring attached to an aniline group. The molecular weight of this compound is 175.25 .Chemical Reactions Analysis
As a reactant, 4-(Thiophen-3-yl)aniline can participate in various chemical reactions. For example, it can be used to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also react with o-vanillin to form a Schiff base .Physical And Chemical Properties Analysis
4-(Thiophen-3-yl)aniline is a solid substance with a melting point of 99-103 °C (lit.) . It has a molecular weight of 175.25 .Wissenschaftliche Forschungsanwendungen
Synthese von Pd(I)–poly[4-(thiophen-3yl)-anilin] Verbundmaterial
4-(Thiophen-3-yl)anilin-Hydrochlorid kann als Reaktant zur Synthese von Pd(I)–poly[4-(thiophen-3yl)-anilin] Verbundmaterial verwendet werden. Dies wird durch ein Verfahren der in situ-Polymerisation und Verbundbildung erreicht .
Synthese von Schiff-Basen
Diese Verbindung kann auch bei der Synthese von Schiff-Basen, insbesondere von 2-Methoxy-6-[(4-thiophen-3-yl-phenylimino)-methyl]-phenol, eingesetzt werden. Dies wird durch eine Kondensationsreaktion mit o-Vanillin erreicht .
Synthese von 2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamid
Eine weitere Anwendung liegt in der Synthese von 2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamid. Dies wird durch Reaktion mit 2-(1H-imidazol-1-yl)essigsäure unter Verwendung von HATU als Amidkupplungsmittel erreicht .
Industrielle Chemie und Materialwissenschaften
Thiophenderivate, einschließlich this compound, werden in der industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt .
Organische Halbleiter
Thiophen-vermittelte Moleküle, einschließlich this compound, spielen eine wichtige Rolle bei der Weiterentwicklung organischer Halbleiter .
Organische Feldeffekttransistoren (OFETs)
Diese Verbindung wird auch bei der Herstellung von organischen Feldeffekttransistoren (OFETs) eingesetzt .
Organische Leuchtdioden (OLEDs)
This compound wird bei der Herstellung von organischen Leuchtdioden (OLEDs) eingesetzt .
Pharmakologische Eigenschaften
Moleküle mit dem Thiophenringsystem, einschließlich this compound, zeigen viele pharmakologische Eigenschaften wie Antikrebs-, Entzündungshemmende, antimikrobielle, Antihypertensive und Anti-Atherosklerose-Eigenschaften .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-(Thiophen-3-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material through in situ polymerization . Additionally, it forms Schiff bases by condensation reactions with compounds like o-vanillin . These interactions highlight the compound’s versatility and its potential to modulate biochemical pathways.
Molecular Mechanism
At the molecular level, 4-(Thiophen-3-yl)aniline hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form complexes with other molecules, such as Schiff bases, further underscores its role in modulating biochemical pathways . These interactions can lead to changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiophen-3-yl)aniline hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-(Thiophen-3-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . These studies provide valuable insights into the compound’s safety profile and its potential for use in medical research.
Metabolic Pathways
4-(Thiophen-3-yl)aniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can participate in the synthesis of complex materials, such as Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material
Transport and Distribution
The transport and distribution of 4-(Thiophen-3-yl)aniline hydrochloride within cells and tissues are critical for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cellular compartments . These interactions can affect the compound’s activity and its ability to modulate biochemical pathways.
Subcellular Localization
4-(Thiophen-3-yl)aniline hydrochloride exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-thiophen-3-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUPXFCNTFUHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)
![4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1448671.png)





![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)


![6-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1448687.png)


